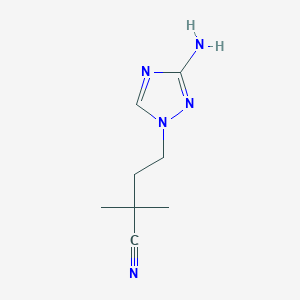
4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile typically involves the reaction of 3-amino-1H-1,2,4-triazole with a suitable nitrile-containing precursor. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the nitrile group to an amine or other functional groups.
Aplicaciones Científicas De Investigación
4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar compounds to 4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile include other triazole-containing compounds, such as 3-amino-1,2,4-triazole and 4-(1H-1,2,4-triazol-1-yl)benzoic acid. These compounds share the triazole ring structure but differ in their substituents and overall molecular structure.
Propiedades
Fórmula molecular |
C8H13N5 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
4-(3-amino-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C8H13N5/c1-8(2,5-9)3-4-13-6-11-7(10)12-13/h6H,3-4H2,1-2H3,(H2,10,12) |
Clave InChI |
DQGGYISIVOJKQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCN1C=NC(=N1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13072063.png)
![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072073.png)

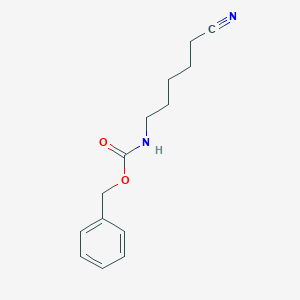


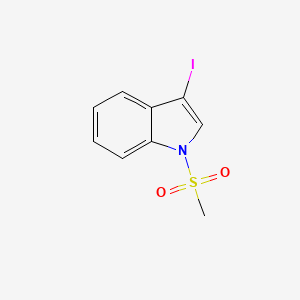
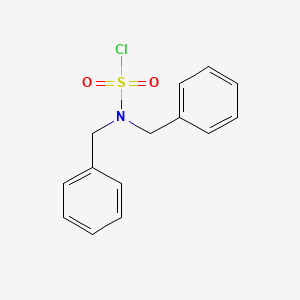
![5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072123.png)
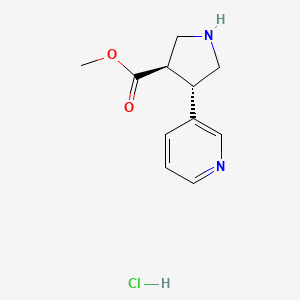
![Methyl 2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B13072137.png)
![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol](/img/structure/B13072142.png)
![3-[(3,5-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13072150.png)
